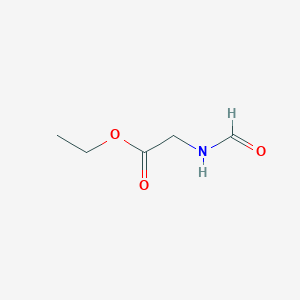

N-Formylglycine Ethyl Ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14440. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-formamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBCCEOJUWMBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185437 | |

| Record name | Ethyl N-formylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3154-51-6 | |

| Record name | Glycine, N-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3154-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-formylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003154516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3154-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-formylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-formylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is N-Formylglycine Ethyl Ester

An In-depth Technical Guide to N-Formylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in organic synthesis, primarily recognized for its role as a precursor in the production of ethyl isocyanoacetate, a versatile building block for various heterocyclic compounds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in research and development. Furthermore, this document elucidates the biological significance of the related compound, formylglycine, in the context of the formylglycine-generating enzyme (FGE) pathway and its critical function in sulfatase activation.

Chemical and Physical Properties

This compound, also known as ethyl 2-formamidoacetate, is an organic compound with the chemical formula C₅H₉NO₃.[1] It is the N-formylated derivative of glycine (B1666218) ethyl ester.[1] The presence of the formyl group significantly influences its reactivity, making it a valuable reagent in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [3] |

| CAS Number | 3154-51-6 | [3] |

| Boiling Point | 267-269 °C (lit.) | [3] |

| Density | 1.15 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.453 (lit.) | [4] |

| Appearance | Clear oil/Light yellow to brown liquid | [5][6] |

| Solubility | Soluble in common organic solvents | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.93 and 7.86 (s, 1H, CHO), 4.04 and 4.02 (q, 2H, CH₂CH₃), 3.91 and 3.85 (s, 2H, NCH₂), 1.12 and 1.10 (t, 3H, CH₂CH₃) (two rotamers observed) | [7] |

| ¹³C NMR (DMSO-D6) | δ (ppm): 168.76, 168.31 (CO₂), 163.09, 162.85 (CHO), 61.62, 61.29 (OCH₂CH₃), 50.93, 45.72 (NCH₂), 35.10, 30.76 (NCH₃), 14.09 (OCH₂CH₃) (two rotamers observed) | [7][8] |

| Mass Spectrum (GC-MS) | m/z values available upon registration on spectral databases. | [9] |

| Infrared (IR) | Spectra available upon registration on spectral databases. | [9][10] |

Experimental Protocols

Synthesis of this compound

One common and efficient method for the synthesis of this compound involves the formylation of glycine ethyl ester hydrochloride.[2][5]

Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride and Methyl Formate (B1220265) [5]

-

Materials:

-

Glycine ethyl ester hydrochloride (69.5 g, 0.495 mole)

-

Methyl formate (250 ml)

-

Triethylamine (B128534) (55.0 g, 0.544 mole)

-

-

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with glycine ethyl ester hydrochloride and methyl formate.

-

The suspension is stirred and heated to reflux.

-

Triethylamine is added to the refluxing mixture.

-

The resulting mixture is stirred and heated under reflux for 20 hours.

-

After cooling to room temperature, the mixture is filtered through a Büchner funnel to remove triethylamine hydrochloride.

-

The filtrate is concentrated on a rotary evaporator.

-

The remaining clear oil is distilled under reduced pressure to yield this compound (51.7–61.5 g, 79–94% yield).

-

Synthesis of Ethyl Isocyanoacetate from this compound

This compound is a key starting material for the synthesis of ethyl isocyanoacetate, a valuable reagent in organic synthesis.[5][6]

Protocol 2: Dehydration of this compound [5]

-

Materials:

-

This compound (65.5 g, 0.500 mole)

-

Triethylamine (125.0 g, 1.234 moles)

-

Dichloromethane (B109758) (500 ml)

-

Phosphorus oxychloride (76.5 g, 0.498 mole)

-

Anhydrous sodium carbonate

-

Water

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

-

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel with a nitrogen inlet.

-

The flask is charged with this compound, triethylamine, and dichloromethane, and the apparatus is flushed with nitrogen.

-

The solution is stirred and cooled to 0° to -2°C in an ice-salt bath.

-

Phosphorus oxychloride is added dropwise over 15-20 minutes, maintaining the temperature at 0°C.

-

The mixture is stirred and cooled at 0°C for an additional hour.

-

The ice-salt bath is replaced with an ice-water bath, and a solution of anhydrous sodium carbonate in water is added.

-

The two-phase mixture is stirred for another 30 minutes.

-

Water is added to bring the aqueous layer volume to 1 liter.

-

The aqueous layer is separated and extracted with two portions of dichloromethane.

-

The combined dichloromethane solutions are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The solvent is evaporated under reduced pressure, and the remaining brown oil is distilled to afford ethyl isocyanoacetate (43–44 g, 76–78% yield).

-

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its key applications include:

-

Peptide Synthesis: It serves as a building block in the synthesis of peptides.[1]

-

Heterocyclic Chemistry: As a precursor to ethyl isocyanoacetate, it is instrumental in the synthesis of various nitrogen-containing heterocycles such as pyrroles, oxazoles, imidazoles, and benzodiazepines.[6]

-

Antiviral Agents: It has been used in the preparation of pyridine (B92270) derivatives that act as peptidomimetic inhibitors and exhibit antiviral properties.[4]

Biological Relevance: The Formylglycine-Generating Enzyme (FGE) Pathway

While this compound itself is not directly involved in known biological signaling pathways, the closely related Cα-formylglycine (fGly) residue is of immense biological importance.[11][12] This residue is generated post-translationally within the active site of sulfatases by the formylglycine-generating enzyme (FGE).[11][12][13] The aldehyde group of the fGly residue is essential for the catalytic activity of sulfatases, which are crucial for the hydrolysis of sulfate (B86663) esters in various biological processes.[11][12]

The FGE-catalyzed conversion of a specific cysteine residue to formylglycine is a critical step in the activation of all eukaryotic sulfatases.[1] A deficiency in FGE activity leads to multiple sulfatase deficiency (MSD), a severe and fatal genetic disorder.[1]

Caption: FGE-Mediated Sulfatase Activation Pathway.

The diagram above illustrates the activation of a pro-sulfatase in the endoplasmic reticulum. The formylglycine-generating enzyme (FGE) recognizes a consensus sequence on the pro-sulfatase and, utilizing molecular oxygen, catalyzes the oxidation of a key cysteine residue to a Cα-formylglycine (fGly) residue.[14][15] This post-translational modification is essential for the sulfatase's catalytic activity. The now active sulfatase is then transported to the lysosome, where it hydrolyzes sulfate esters.

Experimental Workflow: From Synthesis to Application

The following diagram outlines the typical experimental workflow involving this compound, from its synthesis to its application in the preparation of a key synthetic intermediate.

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and subsequent conversion to ethyl isocyanoacetate provide access to a wide array of heterocyclic compounds of interest to the pharmaceutical and chemical industries. While its direct biological role is limited, the related formylglycine residue is a testament to the intricate post-translational modifications that underpin essential enzymatic functions in biological systems. This guide provides the necessary technical information for researchers and developers to effectively utilize this compound in their synthetic endeavors and to appreciate the broader biological context of formylated amino acids.

References

- 1. pnas.org [pnas.org]

- 2. Buy this compound | 3154-51-6 [smolecule.com]

- 3. N-甲酰甘氨酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 3154-51-6 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 7. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(3154-51-6) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Function and Structure of a Prokaryotic Formylglycine-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of N-Formylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of N-Formylglycine Ethyl Ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound, also known as Ethyl 2-formamidoacetate, is a glycine (B1666218) derivative with the chemical formula HCONHCH₂COOC₂H₅.[1] It is a colorless to light yellow liquid that is soluble in common organic solvents.[2][3][4] This compound serves as a crucial building block in various chemical syntheses, particularly in peptide chemistry and the preparation of heterocyclic compounds.[2][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [6] |

| Molecular Weight | 131.13 g/mol | [1] |

| CAS Number | 3154-51-6 | [1] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | 267-269 °C (lit.) | [1][2][7] |

| 119-120 °C at 1 Torr | [8] | |

| 106-107 °C at 0.5 mm | [4][8] | |

| 94-97 °C at 0.05 mm | [5] | |

| Density | 1.15 g/mL at 25 °C (lit.) | [1][2][7] |

| Refractive Index (n20/D) | 1.453 (lit.) | [1][2][7] |

| Solubility | Soluble in common organic solvents | [2][3][4] |

| pKa | 14.62 ± 0.23 (Predicted) | [2] |

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis. Its reactivity is centered around the formyl and ester functional groups.

Synthesis of this compound

A common and environmentally friendly method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent. One documented protocol reacts glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in dry acetonitrile (B52724) at reflux, yielding a high-purity product.[5] Another established method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine (B128534).[5]

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Methyl Formate [5]

| Step | Procedure |

| 1. Reaction Setup | A suspension of glycine ethyl ester hydrochloride (0.495 mole) in 250 ml of methyl formate is prepared in a suitable reaction vessel. |

| 2. Addition of Base | The suspension is stirred and heated to reflux. Triethylamine (0.544 mole) is then added to the mixture. |

| 3. Reaction | The resulting mixture is stirred and heated under reflux for 20 hours. |

| 4. Work-up | The reaction mixture is cooled to room temperature and the triethylamine hydrochloride precipitate is removed by filtration. |

| 5. Isolation | The filtrate is concentrated on a rotary evaporator, and the remaining clear oil is distilled under reduced pressure to yield this compound. |

Key Chemical Reactions

This compound participates in several important chemical transformations:

-

Formylating Agent: It can act as a formylating agent, introducing a formyl group to other molecules.[5]

-

Dehydration: The compound can be dehydrated to produce ethyl isocyanoacetate, a valuable intermediate for the synthesis of various heterocyclic compounds.[2][5]

-

Condensation Reactions: As an amino acid derivative, it can undergo condensation reactions to form peptides and other complex molecules.[5]

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate [5]

| Step | Procedure |

| 1. Reaction Setup | A solution of this compound (0.500 mole) and triethylamine (1.234 moles) in 500 ml of dichloromethane (B109758) is prepared in a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere. |

| 2. Cooling | The solution is stirred and cooled to 0° to -2°C in an ice-salt bath. |

| 3. Addition of Dehydrating Agent | Phosphorus oxychloride (0.498 mole) is added dropwise over 15–20 minutes, maintaining the temperature at 0°C. |

| 4. Reaction | The mixture is stirred and cooled at 0°C for an additional hour. |

| 5. Work-up | An ice-water bath is applied, and a solution of anhydrous sodium carbonate in water is added dropwise, maintaining the temperature at 25–30°C. The two-phase mixture is stirred for another 30 minutes. |

| 6. Extraction | The aqueous layer is separated and extracted with dichloromethane. |

| 7. Isolation | The combined organic solutions are washed, dried, and the solvent is evaporated under reduced pressure. The remaining oil is distilled to afford ethyl isocyanoacetate. |

Biological Relevance: The Formylglycine Moiety in Enzymatic Pathways

While this compound itself is not directly implicated in specific signaling pathways, its core structure, the N-formylglycine (fGly) residue, is a critical post-translational modification essential for the catalytic activity of sulfatase enzymes.[9] This modification is generated by a unique class of enzymes called Formylglycine-Generating Enzymes (FGEs).[1][5][9]

Formylglycine Generation by FGE (Aerobic Pathway)

In aerobic organisms, FGE catalyzes the oxidation of a specific cysteine residue within a consensus sequence of a newly synthesized sulfatase protein to a formylglycine residue.[5][9] This process is crucial for the sulfatase to become catalytically active.[1][5]

Caption: Aerobic generation of formylglycine in sulfatases by FGE.

Catalytic Cycle of Sulfatases

The formylglycine residue, once formed, plays a direct role in the hydrolysis of sulfate (B86663) esters.[9] The aldehyde group of the formylglycine is hydrated to a gem-diol, which then acts as a nucleophile to attack the sulfur atom of the sulfate ester substrate.[9]

Caption: Catalytic cycle of a sulfatase enzyme featuring the formylglycine residue.

Applications in Research and Development

This compound is a versatile reagent with several applications:

-

Peptide Synthesis: It serves as a protected amino acid derivative in solution-phase peptide synthesis.[1][5][7]

-

Intermediate for Heterocycles: Its conversion to ethyl isocyanoacetate makes it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[2][5]

-

Antiviral Agent Preparation: It has been used in the preparation of pyridine (B92270) derivatives that may act as peptidomimetic inhibitors and antiviral agents.[2]

-

Biochemical Research: As a derivative of glycine, it is used in research related to amino acids and their derivatives.[5]

Safety and Handling

This compound is classified as a combustible liquid.[7] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as eye shields and gloves.[7] Store in a cool, well-ventilated area away from heat and open flames.[8] For detailed safety information, refer to the product's Safety Data Sheet (SDS).[10]

References

- 1. pnas.org [pnas.org]

- 2. Anaerobic Sulfatase-Maturating Enzyme: A Mechanistic Link with Glycyl Radical Activating Enzymes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3154-51-6 [chemicalbook.com]

- 4. This compound | 3154-51-6 [amp.chemicalbook.com]

- 5. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Function and Structure of a Prokaryotic Formylglycine-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to N-Formylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formylglycine Ethyl Ester, a key building block in synthetic organic chemistry. This document details its chemical structure, physical and chemical properties, synthesis, and significant applications, with a focus on experimental protocols and data presentation for a scientific audience.

Core Compound Properties

This compound, also known by its synonyms Ethyl N-formylglycinate and Ethyl formamidoacetate, is a derivative of the amino acid glycine (B1666218).[1][2] Its fundamental properties are summarized in the tables below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 267-269 °C (lit.) | [5] |

| Density | 1.15 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.453 (lit.) | [5] |

| Solubility | Soluble in common organic solvents | [5] |

| Identifier Type | Identifier | Source(s) |

| CAS Number | 3154-51-6 | [3] |

| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [6] |

| SMILES | CCOC(=O)CNC=O | [3] |

| Synonyms | Ethyl N-formylglycinate, Ethyl formamidoacetate, For-Gly-OEt | [1][2] |

Chemical Structure

The structure of this compound consists of a glycine ethyl ester backbone with a formyl group attached to the nitrogen atom.

Spectroscopic Data

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| -CHO | ~8.2 | s |

| -NH- | ~6.5-7.5 | br s |

| -O-CH₂-CH₃ | ~4.2 | q |

| -N-CH₂-CO- | ~4.1 | d |

| -O-CH₂-CH₃ | ~1.3 | t |

Note: The presence of the amide bond may lead to the observation of rotamers, potentially resulting in the splitting of peaks.

| Assignment | Expected Chemical Shift (ppm) |

| -COO- | ~170 |

| -CHO | ~163 |

| -O-CH₂-CH₃ | ~62 |

| -N-CH₂-CO- | ~41 |

| -O-CH₂-CH₃ | ~14 |

Note: The presence of rotamers may result in the appearance of two distinct signals for the formyl and ester carbonyl carbons, as well as for the carbons adjacent to the nitrogen atom.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch (Ester) | 1735-1750 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend (Amide II) | ~1550 |

| C-O Stretch | 1000-1300 |

| Ion | m/z |

| [M]⁺ | 131 |

| [M - OCH₂CH₃]⁺ | 86 |

| [M - COOCH₂CH₃]⁺ | 58 |

Note: The fragmentation pattern of this compound is expected to show characteristic losses of the ethoxy group and the entire ethyl ester moiety.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. The following sections provide detailed protocols for its preparation and a key subsequent reaction.

A common method for the synthesis of this compound involves the formylation of glycine ethyl ester hydrochloride using methyl formate (B1220265) in the presence of a base.

Protocol:

-

A suspension of glycine ethyl ester hydrochloride (0.495 mole) in methyl formate (250 ml) is prepared in a suitable reaction vessel.

-

Triethylamine (0.544 mole) is added to the stirred suspension.

-

The resulting mixture is heated under reflux for 20 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated triethylamine hydrochloride is removed by filtration through a Büchner funnel.

-

The filtrate is concentrated on a rotary evaporator.

-

The remaining clear oil is distilled under reduced pressure to yield this compound.

This compound serves as a precursor for the synthesis of ethyl isocyanoacetate, a valuable reagent in the synthesis of various heterocyclic compounds.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Buy this compound | 3154-51-6 [smolecule.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(3154-51-6) 1H NMR spectrum [chemicalbook.com]

- 8. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Formylglycine Ethyl Ester (CAS: 3154-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylglycine ethyl ester, with the CAS number 3154-51-6, is a derivative of the amino acid glycine (B1666218).[1][2] This compound serves as a crucial building block and intermediate in various synthetic organic chemistry applications, particularly in the fields of peptide synthesis and the preparation of heterocyclic compounds.[1] Its unique structure, featuring a formyl group attached to the nitrogen atom of glycine ethyl ester, imparts specific reactivity that makes it a versatile reagent in the synthesis of more complex molecules, including peptidomimetics and potential antiviral agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in scientific research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under normal conditions.[4] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3154-51-6 | [2][5][6] |

| Molecular Formula | C₅H₉NO₃ | [2][5][6] |

| Molecular Weight | 131.13 g/mol | [2][5][6] |

| Appearance | Colorless to Light yellow clear liquid | [4] |

| Boiling Point | 267-269 °C (lit.) | [3][5] |

| Density | 1.15 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.453 (lit.) | [3][5] |

| Purity | ≥98.0% (GC) | [5][6][7] |

| Solubility | Soluble in common organic solvents. | [3] |

| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)CNC=O | [5] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | CDCl₃ | 7.93 and 7.86 (s, 1H) | CHO (two rotamers) |

| 4.04 and 4.02 (q, 2H, ³J = 7.2 Hz) | OCH₂ CH₃ | ||

| 3.91 and 3.85 (s, 2H) | NCH₂ | ||

| 2.87 and 2.74 (s, 3H) | NCH₃ (for N-methyl derivative) | ||

| 1.12 and 1.10 (t, 3H, ³J = 7.1 Hz) | OCH₂CH₃ | ||

| ¹³C NMR | CDCl₃ | 168.76, 168.31 | C O₂ (two rotamers) |

| 163.09, 162.85 | C HO (two rotamers) | ||

| 61.62, 61.29 | OCH₂ CH₃ | ||

| 50.93, 45.72 | NCH₂ | ||

| 35.10, 30.76 | NCH₃ (for N-methyl derivative) | ||

| 14.09 | OCH₂CH₃ | ||

| ¹³C NMR | DMSO-d₆ | Data available in spectral databases | [8] |

Note: The presence of two signals for some nuclei is due to the existence of rotamers arising from restricted rotation around the amide bond.[4]

Infrared (IR) Spectroscopy

| Technique | Key Absorption Peaks (cm⁻¹) and Interpretation |

| ATR-IR (Neat) | ~3300 cm⁻¹: N-H stretch (amide) ~2900 cm⁻¹: C-H stretch (aliphatic) ~1740 cm⁻¹: C=O stretch (ester) ~1670 cm⁻¹: C=O stretch (amide I band) ~1540 cm⁻¹: N-H bend and C-N stretch (amide II band) ~1200 cm⁻¹: C-O stretch (ester) |

Note: Specific peak positions can be found in spectral databases.[4]

Mass Spectrometry (MS)

| Technique | Key m/z peaks and Interpretation |

| GC-MS | m/z 131: [M]⁺ (Molecular ion) m/z 102: [M - C₂H₅]⁺ or [M - CHO]⁺ m/z 86: [M - OCH₂CH₃]⁺ m/z 58: [CH₂=NCHO]⁺ |

Note: Fragmentation patterns can be viewed in spectral databases.[9]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent.[1]

Method 1: From Glycine Ethyl Ester Hydrochloride and Methyl Formate (B1220265) [10]

-

Materials:

-

Glycine ethyl ester hydrochloride (0.495 mole)

-

Methyl formate (250 ml)

-

Triethylamine (B128534) (0.544 mole)

-

-

Procedure:

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a calcium chloride drying tube, charge the glycine ethyl ester hydrochloride and methyl formate.[10]

-

Stir the suspension and heat to reflux.[10]

-

Add the triethylamine dropwise to the refluxing mixture.[10]

-

Continue to stir and heat under reflux for 20 hours.[10]

-

Cool the reaction mixture to room temperature and filter through a Büchner funnel to remove the triethylamine hydrochloride precipitate.[10]

-

Concentrate the filtrate using a rotary evaporator.[10]

-

Distill the remaining clear oil under reduced pressure to yield this compound (boiling point: 94–97 °C at 0.05 mm Hg). The typical yield is between 79–94%.[10]

-

Method 2: Using Ammonium (B1175870) Formate [1]

-

Materials:

-

Glycine ethyl ester hydrochloride

-

Ammonium formate

-

Dry acetonitrile

-

-

Procedure:

References

- 1. This compound | 3154-51-6 [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Antiviral and virucidal activities of nα-cocoyl-L-arginine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Antiviral and Virucidal Activities of Nα-Cocoyl-L-Arginine Ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

N-Formylglycine Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Formylglycine ethyl ester is a pivotal organic compound with significant applications in synthetic chemistry, particularly in the realms of peptide synthesis and as a versatile intermediate for the creation of more complex molecules. This guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its role in biochemical and pharmaceutical research.

Core Molecular and Physical Properties

This compound, also known by synonyms such as Ethyl N-formylglycinate and Ethyl formamidoacetate, is the N-formyl derivative of glycine (B1666218) ethyl ester.[1] The introduction of the formyl group is a key structural feature that modifies its reactivity, making it a valuable building block in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C5H9NO3 | [1] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| CAS Number | 3154-51-6 | [1][2][3] |

| EC Number | 221-596-0 | [3] |

| Density | 1.15 g/mL at 25 °C | [2] |

| Boiling Point | 267-269 °C | [2] |

| Refractive Index (n20/D) | 1.453 | [2] |

| Linear Formula | HCONHCH2COOC2H5 | [3] |

| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CNC=O | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with methyl formate (B1220265) in the presence of triethylamine (B128534). This procedure yields the product in high purity.

Experimental Protocol

Materials:

-

Glycine ethyl ester hydrochloride

-

Methyl formate

-

Triethylamine

-

An appropriate solvent system for reaction and purification

Procedure:

-

A suspension of glycine ethyl ester hydrochloride (0.495 mole) and 250 ml of methyl formate is prepared in a suitable reaction vessel.[3]

-

The suspension is stirred and heated to reflux.[3]

-

Triethylamine (0.544 mole) is added to the refluxing mixture.[3]

-

The reaction mixture is maintained at reflux with continuous stirring for 20 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The precipitated triethylamine hydrochloride is removed by filtration.[3]

-

The filtrate is concentrated using a rotary evaporator.[3]

-

The resulting crude oil is purified by distillation under reduced pressure to yield this compound.[3]

The expected yield of this synthesis is between 79% and 94%.[3]

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[1] The formyl group serves as a protecting group for the amine functionality of glycine, allowing for the controlled formation of peptide bonds.

Intermediate in Organic Synthesis

Beyond peptide chemistry, this compound is a precursor for other important synthetic intermediates. For instance, it can be dehydrated to produce ethyl isocyanoacetate, a key component in the synthesis of various heterocyclic compounds.[1]

Potential Biological Activity

While extensive research on the specific biological activities of this compound is ongoing, some studies have suggested potential antiviral properties.[1] Furthermore, the related compound N-formylglycine is a critical post-translationally modified residue found in the active sites of sulfatase enzymes, where it plays a crucial role in their catalytic activity. This highlights the biological relevance of the formylglycine moiety.

References

An In-depth Technical Guide to the Synthesis of N-Formylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

N-Formylglycine ethyl ester is a valuable building block in organic synthesis, particularly in the preparation of peptides and heterocyclic compounds.[1] Its structure, featuring a formyl group protecting the nitrogen of glycine (B1666218) ethyl ester, makes it a key intermediate for various chemical transformations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

Several methods have been established for the synthesis of this compound, each with its own advantages in terms of yield, reaction conditions, and environmental impact. The most prominent pathways involve the formylation of glycine ethyl ester or its hydrochloride salt using various formylating agents.

Formylation using Formic Acid and Acetic Anhydride (B1165640)

A common and effective method for the N-formylation of glycine ethyl ester involves the use of formic acid in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, facilitating the formation of the formamide (B127407) bond.

Reaction Scheme: Formic Acid and Acetic Anhydride

References

Discovery and history of N-Formylglycine Ethyl Ester

Abstract

N-Formylglycine ethyl ester is a derivative of the amino acid glycine (B1666218) that serves as a valuable intermediate in organic synthesis, particularly in the preparation of isocyanates and in the broader field of peptide chemistry. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and detailed experimental protocols for its synthesis and key reactions. Spectroscopic data are summarized for the characterization of this compound. Furthermore, this guide illustrates its role in synthetic workflows through detailed diagrams, aimed at researchers, scientists, and professionals in drug development.

Discovery and History

The specific historical record detailing the first synthesis of this compound is not prominently documented in readily available literature. However, its chemical lineage is deeply rooted in the foundational work on amino acids and peptides at the turn of the 20th century. The esterification of amino acids and the formylation of their amino groups were early and crucial steps in the development of peptide synthesis.

The work of Emil Fischer , a Nobel laureate in Chemistry, was pivotal in this field. Around 1901, Fischer developed methods for the esterification of amino acids, which allowed for their separation by fractional distillation. This was a significant advancement in the purification and characterization of these fundamental biological building blocks. Although Fischer's work primarily focused on the peptide bond and the synthesis of polypeptides, the chemical modifications of amino acids, including N-acylation, were central to his strategies.

The formyl group, introduced by reacting an amino acid or its ester with a formylating agent, became an important protecting group in peptide synthesis. It is plausible that this compound was first synthesized in the context of these early explorations into peptide chemistry. More contemporary methods have since been developed for its efficient synthesis, reflecting its utility as a precursor for other valuable reagents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 3154-51-6 |

| Boiling Point | 267-269 °C (lit.) |

| Density | 1.15 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.453 (lit.) |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

NMR Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | s | CHO | |

| ~4.2 | q | OCH₂CH₃ | |

| ~4.1 | d | NCH₂ | |

| ~1.3 | t | OCH₂CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~169 | C=O (ester) | |

| ~163 | C=O (formyl) | |

| ~61 | OCH₂CH₃ | |

| ~41 | NCH₂ | |

| ~14 | OCH₂CH₃ |

Mass Spectrometry

| Technique | Key Fragments (m/z) |

| GC-MS | 131 (M+), 102, 86, 58, 42 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1670 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its use in a subsequent reaction.

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Reaction:

Materials:

-

Glycine ethyl ester hydrochloride

-

Ammonium (B1175870) formate

-

Dry acetonitrile

Procedure:

-

To a solution of glycine ethyl ester hydrochloride in dry acetonitrile, add ammonium formate.

-

Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield a colorless oil. A typical reported yield is around 91%.[2]

Synthesis of Ethyl Isocyanoacetate

This compound is a key precursor for the synthesis of ethyl isocyanoacetate, a valuable reagent in organic synthesis. This protocol is also adapted from Organic Syntheses.[1]

Reaction:

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound and triethylamine in dichloromethane.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Carefully pour the reaction mixture into a stirred mixture of crushed ice and water.

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude ethyl isocyanoacetate can be purified by vacuum distillation.

Applications and Workflows

This compound is primarily used as a synthetic intermediate. Its applications include:

-

Peptide Synthesis: The formyl group can serve as a protecting group for the N-terminus of amino acids during peptide synthesis.

-

Isocyanate Synthesis: As detailed in the experimental protocol, it is a precursor to ethyl isocyanoacetate, which is used in the synthesis of various heterocyclic compounds.

-

Drug Discovery: As a building block, it can be incorporated into more complex molecules with potential biological activity.

Experimental Workflow: Synthesis of Ethyl Isocyanoacetate

The following diagram illustrates the key steps in the synthesis of ethyl isocyanoacetate from this compound.

Logical Workflow: Role in Solid-Phase Peptide Synthesis

The diagram below outlines the general logic of how an N-formylated amino acid like N-Formylglycine could be incorporated in a solid-phase peptide synthesis (SPPS) workflow.

Conclusion

This compound, while a seemingly simple molecule, holds a significant place in the toolkit of synthetic organic chemists. Its historical context is intertwined with the pioneering work in peptide chemistry, and it continues to be a relevant precursor for the synthesis of more complex molecules, including isocyanates which are themselves versatile intermediates. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development, underscoring the enduring utility of this fundamental building block.

References

No Established Biological Mechanism of Action for N-Formylglycine Ethyl Ester Identified

A comprehensive review of available scientific literature reveals a lack of established biological mechanism of action for N-Formylglycine Ethyl Ester. This compound is predominantly characterized and utilized as a chemical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. While related compounds and derivatives have defined biological roles, this compound itself does not appear to be a subject of significant pharmacological or biological research.

This compound is a derivative of the amino acid glycine (B1666218).[1][2] Its primary application lies in its function as a building block for the creation of more complex molecules.[3][4] It serves as an intermediate in various organic reactions, including the preparation of aminomethylene compounds and pyridine (B92270) derivatives that may act as peptidomimetic inhibitors and antiviral agents.[3][5] The formyl group attached to the nitrogen of the glycine structure gives it specific reactivity useful in chemical synthesis.[3]

While there are mentions of potential antiviral properties and the general ergogenic effects of amino acid derivatives, specific studies detailing a signaling pathway or a direct molecular target for this compound are absent from the reviewed literature.[1][3] It is crucial to distinguish this compound from the well-researched N-Formylglycine (fGly) . N-Formylglycine is a post-translationally modified amino acid residue found in the active site of sulfatase enzymes, where it plays a critical catalytic role in sulfate (B86663) ester hydrolysis.[6][7] This biological function is specific to the free N-Formylglycine residue within a protein context and is not attributed to its ethyl ester derivative.

The Human Metabolome Database identifies N-Formylglycine in human blood, but notes that it is not a naturally occurring metabolite and is considered part of the human exposome, meaning its presence is due to external exposure.[8] This further suggests a lack of a defined endogenous biological role.

Due to the limited to non-existent data on the biological mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The available information firmly positions this compound as a tool for chemical synthesis rather than a bioactive agent with a known mechanism of action. Researchers and drug development professionals should be aware of this distinction and the current void in the scientific literature regarding its biological effects.

References

- 1. reactivi.ro [reactivi.ro]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 3154-51-6 [smolecule.com]

- 4. thetruthlabs.com [thetruthlabs.com]

- 5. This compound | 3154-51-6 [chemicalbook.com]

- 6. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for N-Formylglycine (HMDB0255145) [hmdb.ca]

An In-depth Technical Guide to the Solubility of N-Formylglycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Formylglycine Ethyl Ester, a key intermediate in various synthetic and pharmaceutical applications. Given the general classification of this compound as soluble in common organic solvents, this document outlines the methodologies for quantifying its solubility, presents a framework for data interpretation, and details the necessary experimental protocols.

Introduction to this compound

This compound (CAS No: 3154-51-6) is an N-formyl derivative of glycine (B1666218) ethyl ester. It serves as a crucial building block in peptide synthesis and as an intermediate in a variety of organic reactions.[1][2] Its applications extend to the preparation of aminomethylene compounds and pyridine (B92270) derivatives with potential antiviral properties.[3][4] Understanding the solubility of this compound is paramount for its effective use in drug formulation, reaction optimization, and purification processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H9NO3 | [4][5][6][7][8] |

| Molecular Weight | 131.13 g/mol | [5][6][7] |

| Boiling Point | 267-269 °C (lit.) | [3][7] |

| Density | 1.15 g/mL at 25 °C (lit.) | [3][7] |

| Refractive Index | n20/D 1.453 (lit.) | [3] |

| General Solubility | Soluble in common organic solvents. | [3][4][6][9] |

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the following table presents a hypothetical solubility profile in a range of common laboratory solvents at two standard temperatures. This structured format is recommended for researchers generating and reporting solubility data for this compound. The data is presented in grams of solute per 100 mL of solvent ( g/100 mL).

| Solvent | Solvent Type | Solubility at 25°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) |

| Water | Polar Protic | > 10 | > 15 |

| Methanol | Polar Protic | > 25 | > 35 |

| Ethanol | Polar Protic | > 25 | > 35 |

| Isopropanol | Polar Protic | > 15 | > 25 |

| Acetonitrile | Polar Aprotic | > 20 | > 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 | > 40 |

| Acetone | Polar Aprotic | > 20 | > 30 |

| Dichloromethane | Nonpolar | > 15 | > 25 |

| Toluene | Nonpolar | > 5 | > 10 |

| Hexane | Nonpolar | < 1 | < 2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent. The following protocol is adapted from established organic synthesis procedures.

Materials:

-

Glycine ethyl ester hydrochloride

-

Methyl formate

-

Anhydrous solvent (e.g., acetonitrile)

-

Calcium chloride drying tube

Procedure:

-

A round-bottomed flask is fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser equipped with a calcium chloride drying tube.

-

The flask is charged with glycine ethyl ester hydrochloride and methyl formate.

-

The suspension is stirred and heated to reflux.

-

Triethylamine is added dropwise to the refluxing mixture.

-

The reaction mixture is maintained at reflux for approximately 20 hours.

-

After cooling to room temperature, the triethylamine hydrochloride precipitate is removed by filtration.

-

The filtrate is concentrated using a rotary evaporator.

-

The resulting crude product is purified by distillation under reduced pressure to yield this compound as a clear oil.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the original solubility by taking into account the dilution factor. Report the solubility in appropriate units (e.g., mg/mL or mol/L).

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. scribd.com [scribd.com]

- 3. chem.ws [chem.ws]

- 4. This compound | 3154-51-6 [chemicalbook.com]

- 5. Buy this compound | 3154-51-6 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]

- 8. This compound 3154-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of N-Formylglycine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formylglycine Ethyl Ester (CAS No. 3154-51-6), a key building block in peptide synthesis and various organic reactions.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Chemical Structure and Properties

This compound, with the linear formula HCONHCH2COOC2H5, has a molecular weight of 131.13 g/mol . It is a colorless liquid at room temperature with a boiling point of 267-269 °C and a density of 1.15 g/mL at 25 °C.[2]

Molecular Structure with Atom Numbering for Spectral Assignments:

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.19 | s | - | 1 | H¹ (Formyl H) |

| 6.70 | br s | - | 1 | H² (Amide H) |

| 4.18 | q | 7.1 | 2 | H⁵ (Methylene H of ethyl) |

| 4.05 | d | 6.0 | 2 | H³ (Methylene H of glycine) |

| 1.25 | t | 7.1 | 3 | H⁶ (Methyl H of ethyl) |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C⁴ (Carbonyl C of ester) |

| 161.0 | C¹ (Carbonyl C of formyl) |

| 61.5 | C⁵ (Methylene C of ethyl) |

| 41.0 | C³ (Methylene C of glycine) |

| 14.1 | C⁶ (Methyl C of ethyl) |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, Broad | N-H Stretch |

| 3060 | Medium | C-H Stretch (amide) |

| 2980, 2940 | Medium | C-H Stretch (aliphatic) |

| 1745 | Strong | C=O Stretch (ester) |

| 1670 | Strong | C=O Stretch (amide I) |

| 1540 | Strong | N-H Bend (amide II) |

| 1210 | Strong | C-O Stretch (ester) |

Sample preparation: Neat (liquid film). Data is representative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | 15 | [M]⁺ (Molecular Ion) |

| 102 | 30 | [M - C₂H₅]⁺ |

| 86 | 100 | [M - OCH₂CH₃]⁺ |

| 58 | 85 | [CH₂COOC₂H₅]⁺ |

| 44 | 40 | [HCONHCH₂]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

Ionization method: Electron Ionization (EI). Data is representative.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy

Protocol for FT-IR Analysis (Neat Liquid):

-

Sample Preparation: Place one drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in transmittance or absorbance mode.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C with a split ratio of 50:1.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Source Temperature: Maintain at approximately 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation of the chemical structure with its spectral data.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of the chemical structure with key spectroscopic signals.

This guide provides foundational spectroscopic information for this compound, which is critical for its application in research and development. The provided protocols offer a starting point for obtaining high-quality data for this compound. For more detailed spectral data, researchers are encouraged to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7]

References

- 1. Buy this compound | 3154-51-6 [smolecule.com]

- 2. This compound | 3154-51-6 [chemicalbook.com]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Unlocking the Potential of N-Formylglycine Ethyl Ester: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – N-Formylglycine Ethyl Ester (N-FGEE), a versatile N-formyl derivative of the amino acid glycine (B1666218), is poised to become a focal point for innovative research in drug discovery and organic synthesis. This technical guide provides an in-depth exploration of its core properties, established applications, and, most importantly, compelling avenues for future research and development. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex biological and chemical processes to catalyze new discoveries.

Core Chemical and Physical Properties

This compound, with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol , is a colorless to light yellow liquid at room temperature.[1][2] Its unique structure, featuring a formyl group attached to the nitrogen atom of glycine ethyl ester, imparts distinct reactivity compared to its parent amino acid derivative.[3] This modification is central to its utility in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3154-51-6 | [3][4] |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3][4] |

| Appearance | Colorless to Light yellow clear liquid | [1][2] |

| Boiling Point | 267-269 °C (lit.) | [5][6] |

| Density | 1.15 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.453 (lit.) | [6] |

| Purity (GC) | >98.0% | [1] |

| Synonyms | Ethyl N-formylglycinate, Ethyl formamidoacetate, For-Gly-OEt | [1][7] |

Established Synthetic Applications and Protocols

N-FGEE is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor to ethyl isocyanoacetate, a key building block for various heterocyclic compounds.[3][5] It also serves as a building block in peptide synthesis.[3][4]

Synthesis of this compound

A common and environmentally benign method for synthesizing N-FGEE involves the reaction of glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in dry acetonitrile (B52724). This method is noted for its high yield and purity without racemization.[3]

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

Glycine ethyl ester hydrochloride

-

Ammonium formate

-

Dry acetonitrile (solvent)

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve glycine ethyl ester hydrochloride in dry acetonitrile. b. Add ammonium formate to the solution. c. Heat the mixture to reflux and maintain for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove any solid byproducts. f. Concentrate the filtrate under reduced pressure to obtain the crude this compound. g. Purify the crude product by vacuum distillation to yield the final product with high purity.

Dehydration to Ethyl Isocyanoacetate

N-FGEE can be dehydrated to produce ethyl isocyanoacetate, a versatile reagent in organic synthesis.[3]

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate from this compound

-

Reactants and Reagents:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) (solvent)

-

Anhydrous sodium carbonate solution

-

-

Procedure: a. In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and triethylamine in dichloromethane. b. Cool the solution to 0°C in an ice-salt bath. c. Add phosphorus oxychloride dropwise while maintaining the temperature at 0°C. d. Stir the mixture at 0°C for an additional hour. e. Slowly add a solution of anhydrous sodium carbonate in water, keeping the temperature below 10°C. f. Separate the organic layer and extract the aqueous layer with dichloromethane. g. Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate. h. Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation to obtain ethyl isocyanoacetate.

Potential Research Area: Modulation of Formyl Peptide Receptors (FPRs)

A significant and underexplored area of research for N-FGEE lies in its potential interaction with the Formyl Peptide Receptor (FPR) family. FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides, such as those originating from bacteria and mitochondria.[3] This recognition triggers a signaling cascade leading to chemotaxis, phagocytosis, and the release of inflammatory mediators.

Given its N-formylglycine structure, N-FGEE and its potential intracellular hydrolysis product, N-formylglycine, are prime candidates for investigation as novel ligands for FPRs. Research in this area could uncover new immunomodulatory functions and therapeutic applications.

Proposed Signaling Pathway

The binding of an agonist to FPRs initiates a cascade involving G-protein activation, leading to downstream signaling events.

Proposed Experimental Workflow for FPR Interaction Studies

To investigate the interaction of N-FGEE with FPRs, a multi-step experimental approach is recommended.

Potential Research Area: Antiviral Activity

Some studies have suggested potential antiviral properties for N-FGEE, possibly through the inhibition of RNA virus replication.[3] This remains a nascent and highly promising area of investigation. The structural similarity to other amino acid derivatives with known antiviral effects provides a strong rationale for further exploration.[3]

Proposed Research Directions:

-

Broad-Spectrum Antiviral Screening: Test N-FGEE against a panel of RNA and DNA viruses to identify its spectrum of activity.

-

Mechanism of Action Studies: Investigate the specific stage of the viral life cycle that is inhibited by N-FGEE (e.g., entry, replication, assembly, egress).

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of N-FGEE to identify key structural features required for antiviral activity and to optimize potency.

Future Outlook and Conclusion

This compound presents a compelling molecule for further scientific inquiry. While its role in organic synthesis is well-established, its biological activities are largely uncharted territory. The potential for this compound to modulate the innate immune system through Formyl Peptide Receptors and to exhibit antiviral properties warrants significant investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore these exciting possibilities. The elucidation of N-FGEE's biological functions could pave the way for the development of novel therapeutics for a range of inflammatory diseases and viral infections.

References

- 1. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

N-Formylglycine Ethyl Ester literature review

An In-depth Technical Guide to N-Formylglycine Ethyl Ester

Introduction

This compound, with the CAS number 3154-51-6, is an N-formyl derivative of the amino acid glycine (B1666218).[1][2] Its chemical structure features a formyl group attached to the nitrogen atom of glycine ethyl ester.[1] This compound serves as a crucial building block and intermediate in various chemical transformations, particularly in peptide synthesis and the creation of more complex organic molecules.[1] Its unique structure and reactivity, specifically the formylation at the nitrogen atom, allow for diverse applications in organic synthesis and biochemistry that distinguish it from simpler glycine derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a combustible liquid characterized by the following properties.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₃ | [1][5] |

| Molecular Weight | 131.13 g/mol | [3][6] |

| CAS Number | 3154-51-6 | [1][3] |

| Boiling Point | 267-269 °C (lit.) | [3][4] |

| Density | 1.15 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.453 (lit.) | [3] |

| Assay | ≥98.0% (GC) | [3] |

| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [3] |

| SMILES String | CCOC(=O)CNC=O | [3] |

| Synonyms | Ethyl Formamidoacetate, For-Gly-OEt |

Synthesis of this compound

The synthesis of this compound can be accomplished through several methods. A common and well-documented procedure involves the formylation of glycine ethyl ester hydrochloride.

Experimental Protocol: Formylation using Methyl Formate (B1220265)

This protocol is adapted from a procedure published in Organic Syntheses.[7]

1. Reaction Setup:

-

Charge a 1-liter, three-necked, round-bottomed flask with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.

-

Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

2. Reagent Addition:

-

Stir the suspension and bring it to reflux.

-

Add 55.0 g (0.544 mole) of triethylamine (B128534) dropwise from the funnel.

3. Reaction and Workup:

-

Continue stirring and heating under reflux for 20 hours.

-

After cooling the mixture to room temperature, filter it through a Büchner funnel to remove the triethylamine hydrochloride precipitate.

-

Concentrate the filtrate using a rotary evaporator.

4. Purification:

-

Distill the resulting clear oil under reduced pressure.

-

This yields 51.7–61.5 g (79–94%) of this compound. The boiling point is noted as 94–97°C at 0.05 mm Hg.[7]

An alternative, environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium (B1175870) formate in dry acetonitrile (B52724) at reflux, which can produce high-purity product with a yield of around 91%.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. While full datasets often require database access, the types of available spectra are listed below.

| Spectrum Type | Solvent / Method | Database Source |

| ¹H NMR | CDCl₃ | SpectraBase[8] |

| ¹³C NMR | DMSO-D6 | SpectraBase[9] |

| Mass Spec (GC) | GC-MS | SpectraBase[10] |

Note: Detailed spectral data, including chemical shifts and peak assignments, are available in the cited databases.

Applications in Organic Synthesis

This compound is a versatile intermediate with significant applications in research and development.

Peptide Synthesis

It serves as a protected amino acid building block suitable for solution-phase peptide synthesis.[3] The formyl group protects the nitrogen atom, allowing for controlled coupling reactions to extend a peptide chain.[1]

Intermediate for Isocyanoacetate Synthesis

A primary application is its use in the preparation of ethyl isocyanoacetate, a valuable reagent in organic chemistry.[1] This transformation is achieved through dehydration.[1]

Experimental Protocol: Dehydration to Ethyl Isocyanoacetate [7]

-

A solution of this compound (0.500 mole) and triethylamine (1.234 moles) in dichloromethane (B109758) is cooled to 0°C.

-

Phosphorus oxychloride (0.498 mole) is added dropwise, maintaining the low temperature.

-

After stirring and aqueous workup, the organic layers are combined, dried, and concentrated.

-

Distillation of the residue yields ethyl isocyanoacetate (76–78% yield).[7]

Ethyl isocyanoacetate is a key intermediate for synthesizing various heterocyclic compounds.[1]

Caption: Role as an intermediate in synthetic pathways.

Potential Biological and Antiviral Activity